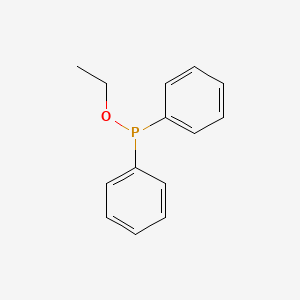







|
REACTION_CXSMILES
|
CN1C=CN=C1.Cl[P:8]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH2:21]([OH:23])[CH3:22]>>[CH2:21]([O:23][P:8]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:22]
|


|
Name
|
|
|
Quantity
|
205.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=NC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClP(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
110.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The following starting materials were fed continuously at 80° C. into a reactor
|
|
Type
|
CUSTOM
|
|
Details
|
which was equipped with a three-stage inclined-blade stirrer
|
|
Type
|
ADDITION
|
|
Details
|
Stream 1) was added at 330 ml/h and stream 2)
|
|
Type
|
ADDITION
|
|
Details
|
was added at 380 ml/h
|
|
Type
|
ADDITION
|
|
Details
|
Both streams were introduced below the surface of the liquid
|
|
Type
|
CUSTOM
|
|
Details
|
The reactor was equipped with an overflow from which reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
the output obtained over the first 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The output was subsequently collected over a period of 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
497.2 g of upper phase and 280.8 g of lower phase were collected
|
|
Type
|
DISTILLATION
|
|
Details
|
The upper phase was subsequently distilled under reduced pressure via a column
|
|
Type
|
ADDITION
|
|
Details
|
filled with Raschig rings
|
|
Type
|
CUSTOM
|
|
Details
|
giving 438.2 g of 99.74% strength EODPP
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OP(C1=CC=CC=C1)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |